Levonorgestrel Impurity S

Descripción general

Descripción

Norgestrel impurity

Aplicaciones Científicas De Investigación

Análisis farmacéutico

Levonorgestrel Impurity S juega un papel crucial en el análisis farmacéutico {svg_1}. El desarrollo de procedimientos de extracción se centra principalmente en la optimización de los ingredientes farmacéuticos activos. Sin embargo, esto puede llevar a bajos valores de recuperación para las impurezas, lo que es una desventaja para el desarrollo de métodos indicadores de estabilidad para evaluar el tiempo de caducidad de los medicamentos en estudios de estabilidad {svg_2}.

Optimización de la extracción

Se adoptó un diseño experimental de mezcla para optimizar la recuperación de etinilestradiol, levonorgestrel y 32 impurezas {svg_3}. Se utilizaron mezclas de acetonitrilo (0 a 60%), metanol (0 a 60%) y agua (40 a 80%) para extraer los analitos de muestras sometidas a degradación térmica en seco {svg_4}.

Desarrollo de métodos indicadores de estabilidad

La impureza juega un papel importante en el desarrollo y la validación del método de HPLC indicador de estabilidad para la evaluación de la calidad de las sustancias relacionadas/degradación en tabletas de levonorgestrel y etinilestradiol {svg_5}. El método de sustancias relacionadas no está disponible en ninguna literatura para la combinación de tabletas de levonorgestrel y etinilestradiol {svg_6}.

Evaluación de la robustez

Para evaluar la robustez, se realizaron variaciones pequeñas pero deliberadas en los parámetros del método analítico y se analizaron muestras (tabletas de levonorgestrel y etinilestradiol) con impurezas conocidas {svg_7}.

Patrón de referencia

Levonorgestrel EP Impurity S se suministra como patrón de referencia con COA y datos analíticos {svg_8}. Se utiliza en los laboratorios de control de calidad para garantizar la identidad, pureza, seguridad, eficacia y rendimiento de los productos farmacéuticos {svg_9}.

Síntesis

El compuesto también se utiliza en la síntesis de levonorgestrel impurity O {svg_10}. La invención proporciona un método de preparación factible para sintetizar la impureza de levonorgestrel O {svg_11}.

Mecanismo De Acción

Target of Action

Levonorgestrel Impurity S, also known as Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy. By binding to these receptors, Levonorgestrel can influence the hormonal balance in the body .

Mode of Action

Levonorgestrel binds to the progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction results in changes in the hormonal environment, which can prevent ovulation and make the cervical mucus less hospitable to sperm .

Biochemical Pathways

The primary biochemical pathway affected by Levonorgestrel is the hypothalamic-pituitary-gonadal axis. By slowing the release of GnRH, Levonorgestrel reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that are essential for ovulation . This can prevent the maturation and release of the egg from the ovary, thereby preventing fertilization .

Pharmacokinetics

Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant . The maximum concentration of Levonorgestrel is attained within 2-3 days after insertion of the subdermal implant . After oral administration of a 0.75 mg dose, the maximum concentration is reached within an hour .

Result of Action

The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation and altering the cervical mucus, Levonorgestrel makes it less likely for fertilization to occur .

Action Environment

The action of Levonorgestrel can be influenced by various environmental factors. For example, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of Levonorgestrel. Additionally, individual factors such as age, health status, and genetic factors can also influence the efficacy and stability of Levonorgestrel .

Actividad Biológica

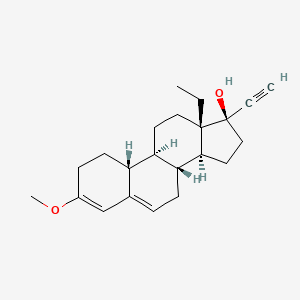

The compound (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid with potential biological activity that has garnered attention in various fields of research. This article delves into its biological properties based on available literature and studies.

- Molecular Formula : C21H26O2

- Molecular Weight : 310.43 g/mol

- CAS Number : 51087-61-7

This compound exhibits biological activity primarily through its interaction with hormone receptors. It is structurally related to progestins and exhibits properties akin to those of natural hormones. Its mechanism includes:

- Binding Affinity : The compound binds to progesterone receptors (PR), which modulates gene expression involved in reproductive processes and other physiological functions.

- Antiproliferative Effects : Studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

1. Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties:

- Case Study : In vitro studies on breast cancer cell lines showed that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

2. Hormonal Activity

The compound acts as a selective modulator of the progesterone receptor:

- Progestational Effects : It mimics progesterone's effects in target tissues like the endometrium and mammary glands .

| Effect | Description |

|---|---|

| Endometrial Growth | Stimulates growth in uterine lining |

| Mammary Gland Changes | Induces changes similar to those seen in pregnancy |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed after administration.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine.

Toxicity and Safety Profile

While the biological activities are promising, an assessment of toxicity is essential:

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDZOSISUWLMOH-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176254-10-7 | |

| Record name | 13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176254107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H49UF3PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.